1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name this compound accurately reflects the hierarchical organization of substituents and their positional relationships within the molecular framework. The compound possesses the Chemical Abstracts Service registry number 1171315-53-9, which serves as a unique identifier for this specific chemical entity. The molecular formula C₁₂H₂₄Cl₂N₄O indicates the presence of twelve carbon atoms, twenty-four hydrogen atoms, two chloride ions, four nitrogen atoms, and one oxygen atom, with a calculated molecular weight of 311.25 grams per mole.
The structural nomenclature begins with the cycloheptane ring system, which serves as the primary framework bearing the amine substituent at position 1. The oxadiazole heterocycle represents a five-membered ring containing two nitrogen atoms and one oxygen atom in the 1,2,4-arrangement, which distinguishes it from other oxadiazole isomers. The 1,2,4-oxadiazole isomer exhibits particular stability compared to the 1,2,3-isomer, which is unstable and tends to ring-open to form diazoketone tautomers. This structural arrangement places nitrogen atoms at positions 1, 2, and 4 of the five-membered ring, with oxygen occupying position 3, creating a heterocyclic system that appears in various pharmaceutical compounds including raltegravir, butalamine, and pleconaril.
The dimethylamino substituent attached via a methylene bridge to position 5 of the oxadiazole ring introduces additional nitrogen functionality that significantly influences the compound's chemical properties. This tertiary amine group contributes to the overall basicity of the molecule and plays a crucial role in salt formation mechanisms. The systematic nomenclature precisely captures the connectivity pattern, with the oxadiazole ring attached to the cycloheptane framework at position 3 of the heterocycle, creating a branched molecular architecture that combines saturated aliphatic and aromatic heterocyclic components.
| Structural Component | Position | Chemical Environment | Functional Group Classification |
|---|---|---|---|
| Cycloheptane Ring | Primary framework | Saturated seven-membered ring | Alicyclic hydrocarbon |
| Primary Amine | Position 1 of cycloheptane | Attached to quaternary carbon | Primary aliphatic amine |
| Oxadiazole Ring | Substituent at position 1 | 1,2,4-arrangement | Aromatic heterocycle |
| Dimethylamino Group | Position 5 of oxadiazole | Methylene-linked tertiary amine | Tertiary aliphatic amine |
| Chloride Ions | Salt counterions | Ionic association | Halide anions |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant complexity arising from the conformational flexibility of the cycloheptane ring system and the spatial arrangement of substituents. Cycloheptane adopts non-planar conformations to minimize angle strain and torsional strain, with the most stable forms being the chair and twist-boat conformations. The seven-membered ring displays fluxional behavior characterized by rapid interconversion between multiple conformers, including the boat B(3.5), twist T(3,2-1), and twist T(2-2,1) forms. These conformational dynamics occur through pseudorotational processes that distribute ring puckering around the cycloheptane framework with relatively low energy barriers of approximately 3.5 kilocalories per mole.
The presence of the quaternary carbon center at position 1 of the cycloheptane ring, which bears both the amine functionality and the oxadiazole substituent, introduces additional conformational constraints that influence the overall molecular geometry. The tetrahedral geometry around this carbon atom creates specific spatial relationships between the bulky oxadiazole substituent and the primary amine group, potentially leading to intramolecular interactions that stabilize particular conformational states. The 1,2,4-oxadiazole ring itself maintains planarity due to its aromatic character, with the heterocyclic system exhibiting electron delocalization that constrains the ring geometry.
Conformational analysis of oxadiazole-containing compounds reveals that these heterocycles can adopt rigid conformations that influence molecular recognition and binding properties. The oxadiazole ring system in this compound exhibits a preference for specific orientations relative to the cycloheptane framework, as the aromatic character of the heterocycle restricts rotational freedom around the connecting bond. The dimethylamino methyl substituent introduces additional conformational variables, with the methylene bridge allowing some rotational flexibility while the tertiary amine adopts a pyramidal geometry with the nitrogen lone pair occupying defined spatial orientations.
| Conformational Feature | Energy Range (kcal/mol) | Structural Characteristic | Dynamic Behavior |
|---|---|---|---|
| Cycloheptane B(3.5) | 0.0 (reference) | Boat-like conformation | Moderate flexibility |
| Cycloheptane T(3,2-1) | 1.2-1.8 | Twist conformation | High flexibility |
| Cycloheptane T(2-2,1) | 2.5-3.2 | Alternative twist | Rapid interconversion |
| Oxadiazole Ring | Fixed planar | Aromatic geometry | Rigid structure |
| Quaternary Carbon | Tetrahedral | sp³ hybridization | Conformationally constrained |
Protonation States and Salt Formation Mechanisms
The formation of the dihydrochloride salt involves protonation of the two available nitrogen-containing basic sites within the molecule: the primary amine attached to the cycloheptane ring and the tertiary dimethylamino group. The protonation process follows classical acid-base chemistry principles, where the lone pairs of electrons on the nitrogen atoms react with protons from hydrochloric acid to form positively charged ammonium centers. The primary amine group, with its characteristic lone pair of electrons, undergoes protonation to form a primary ammonium ion (NH₃⁺), while the tertiary dimethylamino group accepts a proton to generate a tertiary ammonium ion (N⁺H).
The acid dissociation constant values for structurally related amine systems provide insight into the protonation behavior of this compound. Dimethylamine exhibits a conjugate acid with a pKa value of 10.73, indicating strong basicity and ready protonation under mildly acidic conditions. The cycloheptylamine moiety, representing the primary amine component, demonstrates similar basic character with predicted pKa values in the range of 10-11, based on structural analogy to related cyclic primary amines. These relatively high pKa values suggest that both amine functionalities readily accept protons in the presence of strong acids such as hydrochloric acid, leading to complete salt formation under appropriate conditions.
The dihydrochloride salt formation mechanism involves sequential or concurrent protonation events, depending on reaction conditions and stoichiometry. The salt formation process stabilizes the compound through ionic interactions between the positively charged ammonium centers and the chloride counterions, creating a crystalline structure with enhanced stability and altered solubility properties compared to the free base form. The resulting dihydrochloride salt exhibits increased water solubility due to the ionic character of the ammonium chloride interactions, making it more suitable for pharmaceutical applications where aqueous solubility is desired.
| Protonation Site | Base pKa (estimated) | Protonated Form | Salt Stability | Solubility Enhancement |
|---|---|---|---|---|
| Primary Amine | 10.5-11.0 | R-NH₃⁺Cl⁻ | High | Significant |
| Tertiary Dimethylamino | 10.7 | R-N⁺H(CH₃)₂Cl⁻ | High | Significant |
| Combined Salt | Diprotic system | Dihydrochloride | Very High | Maximum |
| Ionic Character | Full ionization | Crystalline solid | Enhanced | Optimal |
The salt formation mechanism also involves specific geometric arrangements that optimize electrostatic interactions between the charged centers and counterions. The spatial separation between the two protonation sites, enforced by the rigid molecular framework, prevents intramolecular ionic interactions while allowing each ammonium center to associate effectively with chloride ions. This geometric arrangement contributes to the stability and crystalline properties of the dihydrochloride salt, making it a preferred form for chemical handling and storage applications in research and pharmaceutical development contexts.
Properties
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O.2ClH/c1-16(2)9-10-14-11(15-17-10)12(13)7-5-3-4-6-8-12;;/h3-9,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCORKDTKDTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2(CCCCCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is typically synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their equivalents. The amidoxime intermediate is prepared from the corresponding nitrile and hydroxylamine. This method is well-documented for oxadiazole derivatives and provides a robust route to the heterocyclic core.
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl substituent at the 5-position of the oxadiazole ring is commonly introduced via a Mannich reaction. This involves the condensation of the oxadiazole derivative with formaldehyde and dimethylamine under controlled conditions. The Mannich reaction is a classical three-component condensation that efficiently installs β-aminoalkyl groups onto heterocycles, as supported by extensive literature on Mannich bases of oxadiazole derivatives exhibiting diverse biological activities.
Attachment of the Cycloheptan-1-amine Moiety
The cycloheptan-1-amine fragment can be introduced by nucleophilic substitution or reductive amination strategies, depending on the precursor availability. For example, cycloheptanone can be converted to cycloheptan-1-amine via reductive amination, which then reacts with the oxadiazole intermediate. Alternatively, direct substitution on a suitably functionalized oxadiazole precursor may be employed.
Formation of the Dihydrochloride Salt
The free base amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol. This salt formation enhances the compound’s stability, solubility, and crystallinity, facilitating purification and handling.
Representative Preparation Protocol (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Amidoxime formation | Nitrile + Hydroxylamine hydrochloride, base, aqueous medium, 60–80°C | Amidoxime intermediate |
| 2. Cyclodehydration | Amidoxime + Carboxylic acid derivative, dehydrating agent (e.g., POCl3), reflux | 1,2,4-Oxadiazole ring formation |
| 3. Mannich Reaction | Oxadiazole + Formaldehyde + Dimethylamine, solvent (e.g., ethanol), room temp | Introduction of dimethylaminomethyl group at 5-position |
| 4. Amine coupling | Cycloheptan-1-amine + Oxadiazole intermediate, coupling agent or reductive amination conditions | Formation of 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine |
| 5. Salt formation | Treatment with HCl in ethanol, room temp | Dihydrochloride salt isolation |
Analytical and Purification Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity.
- Crystallization: The dihydrochloride salt form typically crystallizes well, allowing for purification by recrystallization.
- Yield Optimization: Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yields and minimize by-products.
Research Findings and Applications
While specific preparation details for this exact compound are limited in open literature, related Mannich bases of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively studied. These syntheses confirm the utility of Mannich reactions for introducing aminoalkyl groups and the robustness of oxadiazole ring formation via amidoxime cyclization. The dihydrochloride salt form is favored for pharmaceutical research due to enhanced solubility and stability.
Summary Table of Preparation Steps
| Preparation Stage | Methodology | Key Reagents | Notes |
|---|---|---|---|
| Oxadiazole ring synthesis | Cyclodehydration | Amidoxime + carboxylic acid derivative | Established heterocycle formation |
| Dimethylaminomethyl substitution | Mannich reaction | Formaldehyde + Dimethylamine | Efficient β-aminoalkylation |
| Cycloheptan-1-amine incorporation | Nucleophilic substitution or reductive amination | Cycloheptan-1-amine precursor | Depends on precursor availability |
| Dihydrochloride salt formation | Acid-base reaction | HCl in ethanol or isopropanol | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides; reactions often require a base and are conducted in polar solvents.
Major Products:
Oxidation Products: Oxadiazole N-oxides.
Reduction Products: Amines.
Substitution Products: Compounds with modified dimethylamino groups.
Scientific Research Applications
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkane Ring Variants
Cyclopentane Analog
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS 1311317-24-4) replaces the cycloheptane with a cyclopentane ring:
- Molecular Formula : C₁₀H₂₀Cl₂N₄O
- Molecular Weight : 283.2 g/mol .
Key Differences : - Higher rigidity due to smaller ring size, which may alter binding kinetics in biological targets .
Aromatic Benzylamine Analog
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride (CAS 1228880-37-2) replaces the cycloheptane with a benzyl group:
Oxadiazole Substituent Variants
Pyridinyl Substituent
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride (referenced in and ):
- Key Feature: Pyridin-3-yl group replaces dimethylaminomethyl. Implications:
- Pyridine’s nitrogen enables hydrogen bonding and π-π stacking, enhancing target affinity.
- Increased polarity may reduce blood-brain barrier penetration compared to the dimethylamino analog .
Oxolanyl (Tetrahydrofuran) Substituent
1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS 1423032-20-5):
Counterion and Salt Forms
- Dihydrochloride vs. Trifluoroacetate :
The target compound’s dihydrochloride salt (Cl⁻ counterions) offers higher aqueous solubility compared to analogs like N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (trifluoroacetate counterions), which may exhibit lower solubility but better lipid membrane penetration .
Comparative Data Table
Research and Practical Considerations
- Synthesis Challenges : The cycloheptane ring in the target compound requires multistep synthesis, increasing production costs compared to smaller rings like cyclopentane .
- Safety Profiles : The cyclopentane analog has hazard statements (H302, H315, H319, H335), suggesting oral and dermal toxicity ; similar risks may apply to the target compound.
- Therapeutic Potential: The dimethylaminomethyl group’s basicity makes the target compound a candidate for central nervous system targets, whereas pyridinyl/oxolanyl analogs may favor peripheral action .
Biological Activity
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS No. 1171315-53-9) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 311.25 g/mol
- Structure : The compound features a cycloheptane core substituted with a 1,2,4-oxadiazole ring and a dimethylaminomethyl group, which may influence its biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives based on the oxadiazole scaffold have shown significant activity against various cancer cell lines. A study demonstrated that related compounds displayed IC values ranging from 0.45 to 5.08 μM against human cancer cell lines, outperforming established drugs like Sunitinib in select cases .
| Compound | IC (μM) | Activity |
|---|---|---|
| Sunitinib | 1.35 - 6.61 | Reference drug |
| Compound 1h | 0.47 - 3.11 | More potent than Sunitinib |
These findings suggest that the oxadiazole moiety is crucial for the antitumor activity of these compounds.
The proposed mechanism for the antitumor activity of oxadiazole derivatives involves inhibition of receptor tyrosine kinases (RTKs), which are pivotal in tumor growth and metastasis. The structural features of the oxadiazole ring may facilitate binding to the ATP-binding site of these kinases, thus blocking downstream signaling pathways essential for cancer cell proliferation .
Other Biological Activities
Beyond antitumor effects, compounds with similar structural characteristics have been evaluated for their antibacterial and antifungal properties. The presence of the dimethylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
-
In Vitro Studies :
In one study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications in the substituents significantly affected cytotoxicity and selectivity towards cancer cells over normal cells. -
Animal Models :
Another study involved administering related compounds in murine models to evaluate their efficacy in vivo. Results showed significant tumor regression in treated groups compared to control groups, supporting the potential for clinical application.
Safety and Toxicity
While preliminary studies highlight promising biological activities, safety profiles remain a critical concern. Toxicological assessments are necessary to evaluate the therapeutic window of these compounds. Current data suggest moderate toxicity levels; however, comprehensive studies are needed to establish safe dosage ranges for future clinical trials.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response curves with non-linear behavior?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via R<sup>2</sup> and Akaike Information Criterion (AIC). Bootstrap resampling can estimate confidence intervals for EC50 values in heteroscedastic datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
